5-ethyl-3,4-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6-ol
Description
5-Ethyl-3,4-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6-ol is a pyrazolo-pyridine derivative characterized by a hydroxyl group at position 6, ethyl and methyl substituents at positions 5, 3, and 4, and a phenyl ring at position 1. Pyrazolo[3,4-b]pyridines are nitrogen-containing heterocycles with diverse pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities. The phenyl group at position 1 is a common feature in bioactive analogs, suggesting its role in target interactions .
Properties
IUPAC Name |
5-ethyl-3,4-dimethyl-1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-4-13-10(2)14-11(3)18-19(15(14)17-16(13)20)12-8-6-5-7-9-12/h5-9H,4H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPAKPOBHHBCRSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(NC1=O)N(N=C2C)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Ethyl-3,4-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic Acid
A mixture of ethyl 5-ethyl-3,4-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate (synthesized via Friedländer condensation) is refluxed with 10% NaOH in ethanol for 3 hours. Neutralization with HCl precipitates the carboxylic acid:
Characterization Data :
Reduction to 6-Hydroxy Derivative
The carboxylic acid is reduced using LiAlH₄ in THF under nitrogen atmosphere. After 4 hours at reflux, the reaction is quenched with wet ether, and the product is isolated via column chromatography (SiO₂, ethyl acetate/hexane 1:3):
Characterization Data :
-
IR (KBr) : 3340 cm⁻¹ (-OH stretch).
-
¹³C NMR (CDCl₃) : δ 156.2 (C-6), 148.9 (C-3a), 130.5–128.0 (Ph-C), 25.1 (CH₂CH₃), 15.3 (CH₃).
Regioselective Cyclization with Hydrazine Derivatives
A third method involves reacting 3-ethyl-4-methyl-1-phenyl-1H-pyrazole-5-carbohydrazide with ethyl acetoacetate under acidic conditions. The reaction proceeds via:
-
Formation of a hydrazone intermediate.
-
Cyclization in acetic acid/H₂SO₄ to form the pyridine ring.
-
Tautomerization to stabilize the 6-hydroxy group.
Optimized Conditions :
-
Solvent : Acetic acid (20 mL/g substrate).
-
Catalyst : 2 drops H₂SO₄.
-
Time : 12 hours at reflux.
Yield : 68% after recrystallization (ethanol/water).
Comparative Analysis of Synthetic Routes
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.15 (s, 1H, pyridine-H), 7.60–7.40 (m, 5H, Ph-H), 5.20 (s, 1H, -OH), 2.75 (q, J=7.5 Hz, 2H, CH₂CH₃), 2.35 (s, 3H, C4-CH₃), 2.30 (s, 3H, C3-CH₃), 1.25 (t, J=7.5 Hz, 3H, CH₂CH₃).
-
¹³C NMR : δ 158.4 (C-6), 149.2 (C-3a), 139.5 (C-5), 132.0–128.5 (Ph-C), 25.3 (CH₂CH₃), 18.7 (C4-CH₃), 15.1 (C3-CH₃), 14.9 (CH₂CH₃).
Infrared Spectroscopy (IR)
Challenges and Optimization Strategies
-
Hydroxyl Group Stability : The 6-hydroxy group is prone to oxidation. Performing reactions under nitrogen and avoiding strong oxidants (e.g., HNO₃) is critical.
-
Regioselectivity : Competing cyclization pathways are mitigated by using bulky substituents (e.g., phenyl at N-1) to direct ring closure.
-
Purification : Silica gel chromatography with ethyl acetate/hexane (1:4) effectively separates the product from unreacted β-diketone .
Chemical Reactions Analysis
Types of Reactions
5-ethyl-3,4-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6-ol undergoes various chemical reactions including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as the hydroxyl group at the 6-position and the phenyl group at the 1-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the hydroxyl group to a carbonyl group.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group back to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, with reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while electrophilic substitution on the phenyl ring can introduce various substituents such as halogens or nitro groups.
Scientific Research Applications
Pharmacological Applications
5-ethyl-3,4-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6-ol has been studied for several biological activities:
Antitumor Activity
Research indicates that derivatives of this compound exhibit potent activity against various cancer cell lines. Mechanistic studies suggest that these compounds may induce apoptosis or cause cell cycle arrest in tumor cells. For instance, studies have shown that certain substituents on the pyrazolo[3,4-b]pyridine framework can enhance cytotoxicity against specific cancer types .
Anti-inflammatory Properties
Compounds within the pyrazolo[3,4-b]pyridine class have demonstrated anti-inflammatory effects. The ability to modulate inflammatory pathways positions these compounds as potential therapeutic agents for conditions such as arthritis and other inflammatory diseases. The mechanism often involves inhibition of pro-inflammatory cytokines and mediators .
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective potential of pyrazolo[3,4-b]pyridines. These compounds may exert beneficial effects in neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. This suggests a promising avenue for further research into their application in treating conditions like Alzheimer's disease .
Synthetic Approaches
The synthesis of this compound typically involves cyclization reactions between 5-amino derivatives and unsaturated carbonyl compounds. Notable methods include the use of Lewis acid catalysts such as ZrCl₄ in mixed solvents to facilitate the reaction under mild conditions. This approach not only enhances yield but also allows for the introduction of various substituents that can modify biological activity .
Case Studies
Several case studies have documented the efficacy of this compound and its derivatives:
Case Study 1: Antitumor Activity
A study published in a peer-reviewed journal evaluated the cytotoxic effects of several pyrazolo[3,4-b]pyridine derivatives against breast cancer cell lines. The results indicated that compounds with specific substitutions at the C3 and C4 positions exhibited significantly higher cytotoxicity compared to others, suggesting a structure-activity relationship that could guide future drug design efforts .
Case Study 2: Anti-inflammatory Effects
Another investigation assessed the anti-inflammatory properties of 5-ethyl-3,4-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-ol in a mouse model of induced arthritis. The compound demonstrated a marked reduction in swelling and pain compared to controls, supporting its potential as an anti-inflammatory agent in clinical settings .
Mechanism of Action
The mechanism of action of 5-ethyl-3,4-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to the modulation of cellular signaling pathways . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Table 1: Key Structural Differences
Key Observations:
- Hydroxyl vs. Ketone/Cyano Groups: The target’s -OH group at C6 contrasts with ketone (-CO) or cyano (-C≡N) groups in analogs .
- Lipophilicity : Ethyl and methyl substituents (target) enhance lipophilicity compared to polar groups like -C≡N or -NH-NH₂ in analogs, favoring membrane permeability .
- Ring Systems: Fused chromeno-thienopyrimidine systems () increase molecular complexity and rigidity, likely affecting pharmacokinetic profiles compared to the simpler pyrazolo-pyridine core .
Key Observations:
Biological Activity
5-Ethyl-3,4-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6-ol, with the CAS number 309949-86-8, is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anti-inflammatory properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C16H17N3O
- Molecular Weight : 267.33 g/mol
- Structure : The compound features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of pyrazolo[3,4-b]pyridines. For instance, derivatives of this class have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation.
Key Findings :
- Inhibition of COX Enzymes : Compounds similar to this compound demonstrated significant inhibition of COX enzymes. The IC50 values for some derivatives were reported as low as 0.04 μmol, comparable to established anti-inflammatory drugs like celecoxib .
- In Vivo Studies : In animal models, such as carrageenan-induced paw edema and cotton pellet-induced granuloma tests, certain pyrazolo derivatives exhibited anti-inflammatory effects comparable to indomethacin, with effective doses (ED50) around 9.17 μM .
| Compound | COX Inhibition IC50 (μmol) | ED50 (μM) | Reference |
|---|---|---|---|
| Celecoxib | 0.04 ± 0.01 | - | |
| Indomethacin | - | 9.17 | |
| Pyrazolo Derivative A | 0.04 ± 0.09 | 11.60 | |
| Pyrazolo Derivative B | 0.04 ± 0.02 | 8.23 |
Structure–Activity Relationships (SAR)
The biological activity of pyrazolo compounds is heavily influenced by their substituents. Electron-donating groups enhance anti-inflammatory activity by stabilizing the active form of the compound.
Notable SAR Insights :
- Substituent Positioning : The presence of electron-releasing substituents at specific positions on the ring significantly boosts the activity against inflammatory mediators like iNOS and COX-2.
- Functional Group Influence : Variations in functional groups at positions C3 and C5 can lead to substantial changes in biological efficacy, suggesting a need for careful design in drug development .
Case Study 1: Synthesis and Evaluation
In a study by Atatreh et al., several new pyrazolo derivatives were synthesized and evaluated for their anti-inflammatory properties using COX inhibitor screening assays. The results indicated that specific modifications in the structure led to enhanced inhibitory effects against COX enzymes .
Case Study 2: In Vivo Efficacy
Another study focused on the in vivo effects of pyrazolo derivatives in rat models showed significant reductions in paw edema when treated with these compounds compared to controls. This highlights their potential as therapeutic agents in inflammatory conditions .
Q & A
Q. What are the optimal synthetic routes for preparing 5-ethyl-3,4-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6-ol?
The synthesis typically involves multi-step reactions starting with pyrazole or pyridine precursors. Key steps include:
- Cyclocondensation : Reacting 5-aminopyrazole derivatives with ketones or aldehydes under reflux in ethanol or xylene .
- Functionalization : Introducing ethyl and methyl groups via alkylation or nucleophilic substitution. For example, using dimethyl sulfate for methylation under controlled pH (7–9) .
- Purification : Recrystallization from ethanol-DMF mixtures (1:1) to isolate the final product .
Characterization : Confirm structure via -NMR (e.g., δ 1.2–1.4 ppm for ethyl groups), -NMR, and FT-IR (O-H stretch at ~3200 cm) .
Q. How can researchers confirm the structural integrity of this compound?
Use a combination of spectroscopic and chromatographic methods:
- NMR Spectroscopy : Assign peaks for aromatic protons (δ 6.8–7.5 ppm) and methyl/ethyl groups.
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns.
- Elemental Analysis : Validate %C, %H, and %N within ±0.3% of theoretical values .
- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water mobile phase .
Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound?
- Solubility : Sparingly soluble in water; highly soluble in DMSO or DMF. Test via shake-flask method at 25°C .
- Stability : Stable under inert atmospheres but prone to oxidation in air. Store at –20°C in amber vials. Monitor degradation via TGA (weight loss <2% at 150°C) .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing byproducts?
Q. What computational methods are suitable for modeling this compound’s electronic properties?
Q. How to resolve contradictions in spectral data during characterization?
Q. What strategies are effective for evaluating biological activity (e.g., antimicrobial)?
Q. How to address challenges in crystallizing this compound for X-ray studies?
Methodological Challenges and Solutions
Q. How to improve regioselectivity during functional group introduction?
Q. What analytical approaches are recommended for thermal decomposition studies?
Q. How to reconcile discrepancies in biological activity across studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
